molecular formula C25H50O2 B048067 Methyl tetracosanoate CAS No. 2442-49-1

Methyl tetracosanoate

Cat. No.: B048067
CAS No.: 2442-49-1
M. Wt: 382.7 g/mol
InChI Key: XUDJZDNUVZHSKZ-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

AEW-541 is synthesized through a series of chemical reactions involving pyrrolo[2,3-d]pyrimidine derivatives. The reaction conditions often include the use of organic solvents, catalysts, and specific temperature and pressure settings to optimize the yield and purity of the compound .

Industrial Production Methods

The industrial production of AEW-541 involves scaling up the laboratory synthesis process to produce larger quantities of the compound. This typically requires the use of industrial-grade equipment and facilities, as well as stringent quality control measures to ensure the consistency and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

AEW-541 undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the chemical reactions of AEW-541 include oxidizing agents, reducing agents, and various organic solvents. The reaction conditions typically involve controlled temperatures, pressures, and pH levels to achieve the desired chemical transformations .

Major Products Formed

The major products formed from the chemical reactions of AEW-541 include various oxidized, reduced, and substituted derivatives. These products can have different chemical and biological properties compared to the parent compound .

Properties

IUPAC Name

methyl tetracosanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H50O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-25(26)27-2/h3-24H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUDJZDNUVZHSKZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCCCCCCCCC(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H50O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50179174
Record name Methyl tetracosanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50179174
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

382.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2442-49-1
Record name Methyl tetracosanoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2442-49-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl tetracosanoic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002442491
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Methyl tetracosanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50179174
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Methyl tetracosanoate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.017.705
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name METHYL TETRACOSANOATE
Source FDA Global Substance Registration System (GSRS)
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Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: Where has methyl tetracosanoate been found in nature?

A1: this compound has been identified in various plant species. It was found in the bark of Aralia elata Seemann [], the seeds of Cicer arietinum L. (chickpeas) [], and the flowers of Nyctanthes arbor-tristis []. It has also been identified in the aerial parts of Dichrostachys cinerea L. [], the leaves of Ageratum conyzoides L. [], and the sclerotia of the mushroom Pleurotus tuber-regium (Fr.) Sing. [].

Q2: Are there any studies investigating the biological activity of this compound?

A2: Yes, a study explored the potential of this compound, isolated from the methanolic extract of Costus pictus, to target key pathways in insulin signaling and adipogenesis []. Although the abstract doesn't provide specific results, it suggests that this compound might hold promise for managing diabetes and obesity.

Q3: What is the chemical structure of this compound?

A3: this compound is a saturated fatty acid methyl ester. Its molecular formula is C25H50O2, and its molecular weight is 398.67 g/mol.

Q4: What analytical techniques are used to characterize and quantify this compound?

A4: Gas chromatography-mass spectrometry (GC-MS) is a primary technique for identifying and quantifying this compound in various matrices [, , , , , ]. This method separates compounds based on their volatility and then identifies them based on their mass-to-charge ratio.

Q5: Have any studies examined the potential therapeutic applications of this compound?

A5: While direct therapeutic applications of this compound haven't been extensively explored in the provided literature, its presence in plants with known medicinal uses suggests avenues for further research. For instance, Nyctanthes arbor-tristis, a source of this compound, exhibits antifungal properties against plant pathogens []. Additionally, its identification in Pleurotus tuber-regium, a mushroom traditionally used for various health conditions, warrants investigation into its potential role in the observed therapeutic benefits [].

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